molecular formula C21H25ClN2O B14981552 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide

Cat. No.: B14981552
M. Wt: 356.9 g/mol
InChI Key: XLGXZWHPYRSTMX-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a methylbenzamide moiety. It has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylacetonitrile with piperidine in the presence of a base such as sodium hydride to form the intermediate 2-(2-chlorophenyl)-2-(piperidin-1-yl)acetonitrile.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanamine.

    Amidation: The final step involves the reaction of 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide
  • N-[2-(2-chlorophenyl)-2-(piperazin-1-yl)ethyl]-2-methylbenzamide
  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-methylbenzamide

InChI

InChI=1S/C21H25ClN2O/c1-16-9-3-4-10-17(16)21(25)23-15-20(24-13-7-2-8-14-24)18-11-5-6-12-19(18)22/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,23,25)

InChI Key

XLGXZWHPYRSTMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3

Origin of Product

United States

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